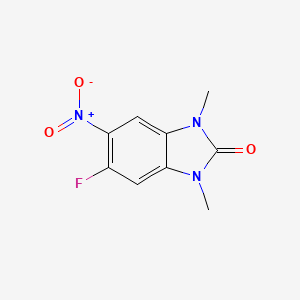

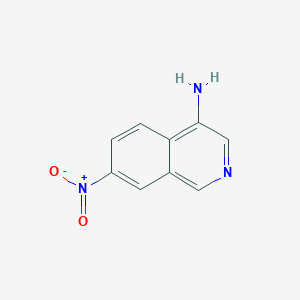

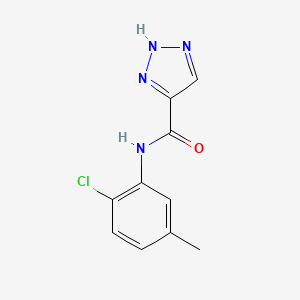

5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions starting from commercially available building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material in the synthesis of various nitrogenous heterocycles, including benzimidazoles and benzodiazepinediones . Similarly, 5-fluorobenzimidazolyl-2-thione is synthesized from 4-fluoroaniline through acetylation, nitration, reduction, and treatment with carbon disulphide, followed by condensation reactions to yield different heterocyclic systems .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR. For example, the structural assignments for the compounds synthesized from 5-fluorobenzimidazolyl-2-thione were made using 1H NMR spectral data . These structures are characterized by the presence of a benzimidazole core with fluoro and nitro substituents, which are key functional groups that influence the biological activity of these

科学的研究の応用

Synthesis and Antitumor Evaluation

Research has been conducted on novel derivatives of benzothiazole, which share some structural similarities with the query compound, for their potential antitumor activities. These derivatives have shown cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as against normal human fibroblast cell lines. The study highlights the synthesis of nitro derivatives followed by reduction to amino derivatives, indicating a methodological approach that could be applicable to the query compound for exploring its antitumor potential (Racané et al., 2006).

Role in Organic Magnetic Materials

Another research avenue involves the synthesis and characterization of benzimidazole-based organic magnetic materials, where derivatives similar to the query compound were analyzed for their magnetic properties. The study delves into the hydrogen bond contributions towards antiferromagnetic exchange coupling, which could suggest potential applications of the query compound in developing new organic magnetic materials with specific magnetic behaviors (Ferrer et al., 2001).

Heterocyclic Oriented Synthesis

The use of multireactive building blocks for the preparation of various nitrogenous heterocycles through heterocyclic oriented synthesis (HOS) is another relevant research area. This approach could be relevant for the query compound, suggesting its potential as a precursor in the synthesis of benzimidazoles, benzotriazoles, and other heterocycles, indicating its versatility in the synthesis of diverse chemical libraries important for drug discovery (Křupková et al., 2013).

Development of Fluorescent Probes

Research into the development of fluorescent probes for biological applications, such as the imaging of nitroxyl in living cells, provides insight into another possible application area. The study on a novel fluorescent probe based on the excited state intramolecular proton transfer (ESIPT) mechanism demonstrates the potential of structurally similar compounds in biological imaging and diagnostics (Lv et al., 2015).

Radiofluorination for PET Radioligands

The synthesis of PET radioligands through the radiofluorination of diaryliodonium tosylates, targeting specific receptors in the brain for molecular imaging, represents a cutting-edge application in neurology and oncology. This suggests the potential for the fluorinated derivatives of the query compound in the development of novel imaging agents for studying various neurological disorders and cancers (Telu et al., 2011).

作用機序

It’s worth noting that the compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities are often due to the compound’s interaction with multiple receptors, leading to changes in various biochemical pathways .

特性

IUPAC Name |

5-fluoro-1,3-dimethyl-6-nitrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDJOIQJDAGXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N(C1=O)C)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)

![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)